molecular formula C21H24F3N3OS B075554 Trifluoperazine sulfoxide CAS No. 1549-88-8

Trifluoperazine sulfoxide

Cat. No.: B075554
CAS No.: 1549-88-8
M. Wt: 423.5 g/mol
InChI Key: UCTLPXYMIYHZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoperazine sulfoxide is a derivative of trifluoperazine, a phenothiazine antipsychotic medication primarily used to treat schizophrenia and anxiety disorders. This compound is formed through the oxidation of trifluoperazine and retains some of its pharmacological properties. It is of interest in both pharmaceutical research and clinical applications due to its unique chemical structure and potential therapeutic effects.

Mechanism of Action

Target of Action

Trifluoperazine, the parent compound of Trifluoperazine sulfoxide, primarily targets the Dopamine D2 receptor and the Alpha-1A adrenergic receptor in humans . It also interacts with the neuron-specific vesicular protein calcyon . These targets play crucial roles in various neurological and physiological processes.

Mode of Action

Trifluoperazine acts as an antagonist to the Dopamine D2 receptor and the Alpha-1A adrenergic receptor . By blocking these receptors, it inhibits their activity, leading to changes in neurotransmission. It is also known to inhibit Calmodulin , a protein that mediates the action of calcium ions .

Biochemical Pathways

Trifluoperazine affects the MLCK/p-MLC pathway . This pathway is involved in the regulation of muscle contraction and cellular motility. By suppressing this pathway, Trifluoperazine can attenuate cell retraction, improve tight junction protein integrity, and reduce blood-brain barrier permeability .

Pharmacokinetics

Trifluoperazine is metabolized in the liver and has an elimination half-life of 10–20 hours . These properties influence its bioavailability and duration of action.

Result of Action

The molecular effects of Trifluoperazine include the depression of the release of hypothalamic and hypophyseal hormones, and it is believed to depress the reticular activating system . This impacts basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . At the cellular level, Trifluoperazine has been shown to inhibit actin contraction following cerebral ischemia-reperfusion .

Action Environment

The action of Trifluoperazine can be influenced by various environmental factors. For instance, its metabolism can be affected by liver function, which can be influenced by factors such as diet, age, and disease state . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoperazine sulfoxide can be synthesized through the oxidation of trifluoperazine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, at a specific temperature to ensure the selective formation of the sulfoxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, solvent choice, and oxidizing agent concentration, to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Trifluoperazine sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.

    Reduction: Reduction reactions can revert the sulfoxide back to the parent trifluoperazine.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Oxidation: Trifluoperazine sulfone.

    Reduction: Trifluoperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trifluoperazine sulfoxide has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of trifluoperazine and its metabolites.

    Biology: Studied for its effects on cellular processes and its potential as a tool for investigating the mechanisms of action of phenothiazine derivatives.

    Medicine: Explored for its potential therapeutic effects in conditions such as pulmonary arterial hypertension and cancer, where it has shown promising anti-proliferative and pro-apoptotic effects.

    Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in the production of trifluoperazine-based medications.

Comparison with Similar Compounds

    Trifluoperazine: The parent compound, used primarily as an antipsychotic medication.

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Fluphenazine: A phenothiazine antipsychotic with a similar mechanism of action.

Comparison: Trifluoperazine sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical and pharmacological properties. Compared to trifluoperazine, the sulfoxide derivative may exhibit different metabolic stability and bioavailability. Chlorpromazine and fluphenazine, while similar in their antipsychotic effects, differ in their chemical structures and specific receptor binding profiles, leading to variations in their therapeutic and side effect profiles.

Properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3OS/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)29(28)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTLPXYMIYHZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935093
Record name 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549-88-8
Record name Trifluoperazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001549888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoperazine sulfoxide
Reactant of Route 2
Trifluoperazine sulfoxide
Reactant of Route 3
Reactant of Route 3
Trifluoperazine sulfoxide
Reactant of Route 4
Reactant of Route 4
Trifluoperazine sulfoxide
Reactant of Route 5
Reactant of Route 5
Trifluoperazine sulfoxide
Reactant of Route 6
Reactant of Route 6
Trifluoperazine sulfoxide
Customer
Q & A

Q1: What is the primary metabolic pathway of Trifluoperazine in rats?

A1: Following oral administration, Trifluoperazine is rapidly metabolized and excreted in rats. A significant portion of the administered dose is found in the feces, with a smaller percentage excreted in the urine. [] Trifluoperazine sulfoxide is a identified metabolite, although it represents a minor metabolic product in tissues. []

Q2: How does the distribution of Trifluoperazine and this compound differ in rats?

A2: After a low oral dose of Trifluoperazine, the parent drug and its metabolite, this compound, exhibit distinct distribution patterns. Notably, this compound is not detected in the brain. In contrast, Trifluoperazine shows significant association with brain microsomes at the time of peak brain concentration. Interestingly, this difference in distribution is not observed after intraperitoneal administration of Trifluoperazine. []

Q3: Is this compound a potent antagonist of calmodulin?

A3: No, studies indicate that this compound exhibits significantly lower affinity for calmodulin compared to its parent compound, Trifluoperazine. This difference in affinity is reflected in its reduced ability to inhibit calmodulin-dependent processes. [, , , ] For instance, this compound demonstrates minimal impact on lactate dehydrogenase activity and protein release in Hymenolepis diminuta, contrasting with the significant effects observed with Trifluoperazine. []

Q4: Can you provide examples of how the lower calmodulin affinity of this compound translates to reduced biological activity compared to Trifluoperazine?

A4: Several studies highlight the functional consequences of the reduced calmodulin affinity of this compound. For example, this compound shows negligible inhibitory effects on lysosomal enzyme release from human polymorphonuclear leukocytes, while Trifluoperazine potently inhibits this process. [] Similarly, this compound displays minimal inhibition of ADP-stimulated respiration in mitochondria, whereas Trifluoperazine effectively inhibits this process, suggesting a role for calmodulin in regulating the mitochondrial ATPase. [] These findings underscore the importance of calmodulin binding for the biological activity of Trifluoperazine and highlight the diminished activity of its sulfoxide metabolite.

Q5: Are there any specific structural features in Trifluoperazine that are essential for its interaction with calmodulin?

A5: While the exact binding site of Trifluoperazine on calmodulin is not explicitly detailed in these papers, the data suggests that the trifluoromethyl group and the piperazine ring of Trifluoperazine are crucial for its interaction with calmodulin and subsequent biological activity. [] The importance of these structural features is further supported by the observation that other phenothiazines with varying lipophilicity exhibit different levels of activity. []

Q6: How was this compound quantified in plasma in the context of pharmacokinetic studies?

A6: Researchers developed a highly specific radioimmunoassay (RIA) for the quantification of this compound in plasma. This RIA demonstrated a high degree of specificity for this compound, even in the presence of Trifluoperazine and other major metabolites. [] The development of this specific RIA allowed for the direct determination of this compound plasma concentrations following oral administration of Trifluoperazine to human volunteers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.